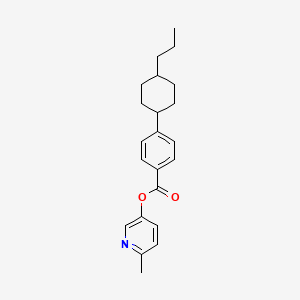

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate

Description

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate is a benzoate ester derivative characterized by a 6-methylpyridin-3-yl ester group and a 4-propylcyclohexyl substituent on the benzene ring. The methylpyridinyl group introduces electronic asymmetry, which may influence mesomorphic behavior, while the propylcyclohexyl substituent enhances thermal stability and modulates solubility in nonpolar matrices.

Properties

IUPAC Name |

(6-methylpyridin-3-yl) 4-(4-propylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-3-4-17-6-8-18(9-7-17)19-10-12-20(13-11-19)22(24)25-21-14-5-16(2)23-15-21/h5,10-15,17-18H,3-4,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTYIHJHZJHQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CN=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate typically involves the esterification of 6-methylpyridin-3-ol with 4-(4-propylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and more efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 6-Methylpyridin-3-carboxylic acid.

Reduction: 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The benzoate ester moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Key Observations :

- This may enhance intermolecular interactions in mesophases .

- Substituent Effects: The 4-propylcyclohexyl group provides steric bulk and lipophilicity, differing from the heterocyclic phenethylamino/thio/ethoxy groups in analogs. This likely reduces polarity and increases compatibility with nonpolar matrices compared to I-6230 or I-6373 .

- Linkage Type : Ether and thioether linkages (e.g., I-6473, I-6373) improve thermal resistance but may reduce reactivity compared to the ester linkage in the target compound .

Reactivity and Physical Properties

While direct data on 6-methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate are scarce, trends from analogous systems highlight:

- Reactivity: Ethyl benzoates with electron-donating substituents (e.g., dimethylamino in ethyl 4-(dimethylamino)benzoate) exhibit higher polymerization reactivity than those with methacrylate groups . By extension, the methylpyridinyl group in the target compound may act as a weak electron donor, moderating reactivity.

- Thermal Stability : Cyclohexyl-substituted benzoates (e.g., 4-propylcyclohexyl) typically exhibit higher decomposition temperatures (>250°C) than phenethyl-substituted analogs due to reduced conformational flexibility .

- Solubility : The propylcyclohexyl group likely enhances solubility in aliphatic solvents compared to polar heterocycles like pyridazine or isoxazole in analogs such as I-6232 or I-6473 .

Research Findings and Implications

- Liquid Crystal Applications : Cyclohexyl-substituted benzoates are widely used in LCDs for their broad nematic phases. The target compound’s rigid structure may extend mesophase ranges compared to I-6230 derivatives, which lack cycloaliphatic groups .

- Polymer Composites: Benzoate esters with aromatic substituents (e.g., methylpyridinyl) show promise as photoinitiators or crosslinkers. However, ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based systems in polymerization efficiency, suggesting that the target compound’s pyridinyl group may require co-initiators for optimal reactivity .

- Synthetic Challenges : The synthesis of 6-methylpyridin-3-yl esters involves regioselective coupling, which is more complex than the preparation of ethyl esters in analogs like I-6473. This may limit scalability .

Biological Activity

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate, a compound with the CAS number 314034-26-9, has garnered attention in scientific research due to its potential biological activities. This article focuses on its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate can be represented as follows:

This compound features a pyridine ring substituted with a methyl group and a benzoate moiety linked to a cyclohexyl group, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in key biochemical pathways. The proposed mechanisms include:

- Enzyme Inhibition : Binding to the active sites of enzymes, thereby blocking substrate access and inhibiting catalytic activity.

- Receptor Modulation : Altering receptor conformation or signaling pathways through binding, which can lead to changes in cellular responses.

Biological Activity Overview

The biological activities of 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate include:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation in vitro.

- Analgesic Effects : Potential applications in pain management have been noted in animal models.

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of this compound:

-

Antimicrobial Studies :

- A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

- Table 1 summarizes the antimicrobial efficacy against various strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anticancer Activity :

- In vitro assays revealed that the compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells.

- Table 2 provides details on cell line responses.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 A549 (Lung Cancer) 20 HeLa (Cervical Cancer) 25 -

Analgesic Effects :

- Animal studies indicated that administration of the compound resulted in a significant reduction in pain responses compared to control groups.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A clinical trial assessing the safety and efficacy of this compound in patients with chronic pain showed promising results, with participants reporting reduced pain levels and improved quality of life.

- Case Study 2 : Research on its effects on cancer patients indicated that it might enhance the efficacy of standard chemotherapy treatments when used as an adjunct therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.